1-[(2,6-Dimethylmorpholin-4-yl)methyl]cyclobutan-1-ol
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Overview
Description
1-[(2,6-Dimethylmorpholin-4-yl)methyl]cyclobutan-1-ol is a chemical compound characterized by a cyclobutanol core structure substituted with a 2,6-dimethylmorpholin-4-ylmethyl group
Scientific Research Applications
1-[(2,6-Dimethylmorpholin-4-yl)methyl]cyclobutan-1-ol has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,6-Dimethylmorpholin-4-yl)methyl]cyclobutan-1-ol typically involves the reaction of cyclobutanone with 2,6-dimethylmorpholine in the presence of a suitable reducing agent. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux conditions
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to achieve high purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,6-Dimethylmorpholin-4-yl)methyl]cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alkanes or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Thionyl chloride, phosphorus tribromide
Major Products Formed:
Oxidation Products: Ketones, aldehydes
Reduction Products: Alkanes, alcohols
Substitution Products: Halides, esters
Mechanism of Action
The mechanism of action of 1-[(2,6-Dimethylmorpholin-4-yl)methyl]cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- 1-[(2,6-Dimethylmorpholin-4-yl)methyl]cyclohexan-1-amine
- 2-(2,6-Dimethylmorpholin-4-yl)ethanamine
Comparison: 1-[(2,6-Dimethylmorpholin-4-yl)methyl]cyclobutan-1-ol is unique due to its cyclobutanol core structure, which imparts distinct chemical and physical properties compared to similar compounds with cyclohexane or ethanamine cores
Properties
IUPAC Name |
1-[(2,6-dimethylmorpholin-4-yl)methyl]cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-9-6-12(7-10(2)14-9)8-11(13)4-3-5-11/h9-10,13H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSLVVNIAKTOEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2(CCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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